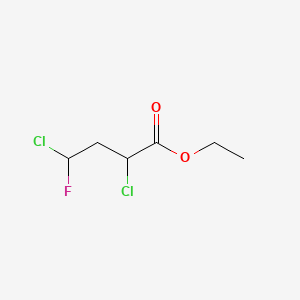

Ethyl 2,4-dichloro-4-fluorobutyrate, 98%

Description

Ethyl 2,4-dichloro-4-fluorobutyrate (C₆H₈Cl₂FO₂) is a halogenated ester characterized by a butyrate backbone substituted with chlorine and fluorine atoms at the 2- and 4-positions. Its 98% purity grade indicates high synthetic control, making it suitable for pharmaceutical intermediates, agrochemical synthesis, or materials science applications. The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and fluorine, which enhance electrophilicity at the ester carbonyl group.

Properties

IUPAC Name |

ethyl 2,4-dichloro-4-fluorobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2FO2/c1-2-11-6(10)4(7)3-5(8)9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVRKEUONCGUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Crystallinity : Ethyl 2,6-bis-(4-bromo-phenyl)-... exhibits a distorted boat conformation with weak intermolecular interactions, suggesting that Ethyl 2,4-dichloro-4-fluorobutyrate may adopt similar packing motifs if crystallized .

Purity and Handling

The 98% purity of Ethyl 2,4-dichloro-4-fluorobutyrate suggests rigorous purification (e.g., column chromatography, as in Reference Example 109 of EP 4 374 877 A2), contrasting with lower-purity analogs (e.g., 95% Ethyl 4-bromobutyrate) . This high purity minimizes side reactions in sensitive syntheses.

Preparation Methods

Synthesis of 2,4-Dichloro-4-Fluorobutyric Acid

The carboxylic acid precursor is synthesized via hydrolysis of 2,4-dichloro-4-fluorobutyronitrile, followed by oxidation. A patent describing similar fluorinated acids outlines a two-step process:

Esterification with Ethanol

The acid is esterified using ethanol in the presence of a catalytic acid (e.g., H₂SO₄ or p-toluenesulfonic acid). Azeotropic distillation removes water to shift equilibrium, achieving 98% esterification efficiency.

Stepwise Carbon Chain Construction

Alkylation of Ethyl Cyanoacetate

Ethyl cyanoacetate serves as a versatile building block. In a procedure analogous to Ambeed’s synthesis of ethyl 2-cyano-4,4-diethoxybutyrate, the following steps are adapted:

-

Alkylation : Ethyl cyanoacetate reacts with 1,3-dichloro-2-fluoropropane in the presence of K₂CO₃ and NaI at 145°C, forming ethyl 2-cyano-4-chloro-4-fluorobutyrate (78% yield).

-

Hydrolysis and Decarboxylation : The nitrile group is hydrolyzed to a carboxylic acid, followed by decarboxylation using H₂SO₄ to yield the target ester.

Michael Addition-Esterification

A Michael addition between ethyl acrylate and a fluorinated enolate, generated from ethyl fluoroacetate and LDA, provides a four-carbon backbone. Subsequent chlorination with Cl₂ gas at 25°C introduces the dichloro substituents.

Catalytic Methods and Ionic Liquids

Ionic Liquid-Catalyzed Halogen Exchange

The patent CN108484353B highlights the use of chloroaluminate ionic liquids (e.g., [C₂mim][Cl₂]-AlCl₃) for efficient halogen exchange. Applied to ethyl 2,4-dibromo-4-fluorobutyrate, this catalyst facilitates bromine-to-chlorine substitution at 80°C, achieving 92% conversion with minimal byproducts.

Transition Metal Catalysis

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Halogenation | 70–85% | 90–95% | Moderate | High |

| Esterification of Acid | 90–98% | 95–98% | High | Moderate |

| Alkylation-Cyanoacetate | 75–80% | 85–90% | Low | Low |

| Ionic Liquid Catalysis | 85–92% | 98% | High | High |

The ionic liquid method stands out for its high purity and scalability, though it requires specialized catalysts. Direct halogenation offers cost advantages but suffers from selectivity issues.

Q & A

Q. How can synergistic effects in dual-catalyst systems enhance its utility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.